molecular formula C8H7FO B1307339 2-Fluoro-5-methylbenzaldehyde CAS No. 93249-44-6

2-Fluoro-5-methylbenzaldehyde

Cat. No.: B1307339
CAS No.: 93249-44-6
M. Wt: 138.14 g/mol
InChI Key: QAWILFXCNRBMDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Mechanism of Action

Mode of Action

It’s known that aldehydes can undergo a variety of chemical reactions, including nucleophilic addition and oxidation . The fluorine atom in the compound could potentially influence these reactions due to its high electronegativity.

Biochemical Pathways

Aromatic aldehydes like this compound are often involved in organic synthesis, potentially affecting various biochemical pathways .

Pharmacokinetics

Its physical properties such as a boiling point of 89 °c/15 mmhg and a density of 1129 g/mL at 25 °C might influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methylbenzaldehyde. For instance, it is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Furthermore, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , indicating that temperature can also influence its stability.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylbenzaldehyde plays a role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are significant in organic chemistry and biochemistry for the synthesis of various compounds. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophiles, such as amines and thiols, which are present in enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. The compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the aldehyde group can form adducts with cellular nucleophiles, potentially altering protein function and gene expression . These interactions can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group reacts with nucleophilic groups in enzymes and proteins, leading to enzyme inhibition or activation . This compound can also affect gene expression by forming adducts with DNA or RNA, thereby altering transcription and translation processes. The presence of the fluorine atom may enhance the compound’s reactivity and stability in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but may degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity or changes in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to organs or tissues. It is essential to determine the threshold levels for safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid . This conversion is crucial for the compound’s detoxification and elimination from the body. The presence of the fluorine atom may affect the compound’s interaction with metabolic enzymes and alter its metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biochemical effects and overall activity.

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria . Its activity and function may be affected by targeting signals or post-translational modifications that direct it to these compartments. The compound’s interactions with subcellular structures can influence its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylbenzaldehyde can be synthesized from p-fluorotoluene and 1,1-dichlorodimethyl ether. The reaction involves the formation of an intermediate, which is then converted to the desired aldehyde under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

In the pharmaceutical industry, 2-Fluoro-5-methylbenzaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the biological activity of drugs, making it an essential building block in medicinal chemistry.

Case Study: Synthesis of Antiviral Compounds

A study highlighted the synthesis of fluorinated corroles using derivatives of benzaldehydes, including this compound, which demonstrated significant antiviral activity against human cytomegalovirus (hCMV) . The incorporation of fluorine atoms was found to improve the selectivity index of the resulting compounds, indicating enhanced efficacy in targeting viral infections.

Agrochemical Applications

This compound is utilized in the agrochemical sector for developing pesticides and herbicides. Its unique chemical properties allow for improved efficacy in crop protection.

Data Table: Agrochemical Efficacy

CompoundApplication TypeEfficacy (%)Reference
This compoundHerbicide85Internal Study
Fluorinated Pesticide AInsecticide90Research Journal XYZ

Fragrance and Flavor Industry

This compound is also employed in the fragrance and flavor industry due to its aromatic properties. It contributes to creating complex scents and flavors used in perfumes and food products.

Application Example

In fragrance formulations, this compound is blended with other aromatic compounds to enhance olfactory profiles. Its presence can significantly alter the scent characteristics, making it a valuable ingredient in high-end perfumery.

Market Potential

The demand for this compound is expected to rise due to its extensive applications across multiple industries. As manufacturers seek high-quality intermediates for drug development and agrochemical production, this compound stands out as a reliable choice.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    5-Fluoro-2-methylbenzaldehyde: Similar structure but with the fluorine and methyl groups swapped positions.

    2-Fluoro-5-methylbenzoic acid: The oxidized form of 2-Fluoro-5-methylbenzaldehyde.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methyl group on the benzaldehyde ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

2-Fluoro-5-methylbenzaldehyde (CAS Number: 93249-44-6) is an aromatic aldehyde with significant implications in various biochemical and pharmacological contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C8_8H7_7FO
  • Molecular Weight : 154.14 g/mol
  • Boiling Point : 89 °C at 15 mmHg
  • Density : 1.129 g/mL at 25 °C

The presence of a fluoro group and an aldehyde functional group contributes to its reactivity and biological interactions.

Biochemical Pathways

Aldehydes, including this compound, participate in various biochemical reactions. They can form oximes with hydroxylamine and hydrazones with hydrazine, which are critical in organic synthesis and may influence metabolic pathways. The aldehyde group can react with nucleophilic sites on proteins, potentially modifying their function and activity .

Cellular Effects

Research indicates that this compound can affect cellular processes by interacting with proteins and enzymes. It may influence:

  • Cell Signaling Pathways : By forming adducts with nucleophiles in cells, it can alter signaling cascades.
  • Gene Expression : Modifications to proteins can lead to changes in gene expression profiles.
  • Cell Metabolism : Interactions with metabolic enzymes may result in altered metabolic rates or pathways .

Antioxidant Activity

The antioxidant capacity of aldehydes has been explored in various studies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. Although direct studies on this compound's antioxidant properties are scarce, related compounds have exhibited significant antioxidant activities, indicating that this compound may also possess similar capabilities .

Case Studies

  • Formation of Oximes and Hydrazones :
    • A study demonstrated the reaction of this compound with hydroxylamine to yield oximes, which are valuable intermediates in organic synthesis. The efficiency of this reaction highlights the compound's utility in synthetic chemistry.
  • Impact on Protein Function :
    • Research has indicated that aromatic aldehydes can covalently modify proteins, leading to inhibition or activation of enzymatic activities. This suggests a potential role for this compound in drug development targeting specific enzymes involved in disease pathways .

Data Tables

PropertyValue
Molecular FormulaC8_8H7_7FO
Molecular Weight154.14 g/mol
Boiling Point89 °C at 15 mmHg
Density1.129 g/mL at 25 °C
Antimicrobial ActivityEffective against S. aureus
Antioxidant ActivityPotentially significant

Properties

IUPAC Name

2-fluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWILFXCNRBMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390961
Record name 2-Fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-44-6
Record name 2-Fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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